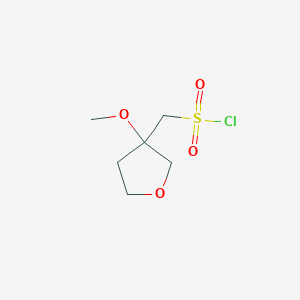
(3-Methoxyoxolan-3-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxyoxolan-3-yl)methanesulfonyl chloride, also known as MOM-Cl, is a chemical compound that is widely used in organic synthesis. It is a versatile reagent that can be used for the protection of various functional groups in organic molecules. MOM-Cl is an important building block in the synthesis of many biologically active compounds, such as antibiotics, antiviral agents, and anticancer drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complex Compounds
(3-Methoxyoxolan-3-yl)methanesulfonyl chloride and its derivatives are utilized in the synthesis of complex compounds such as diethyltin-based assemblies derived from sulfonate-phosphonate ligands. These compounds exhibit three-dimensional self-assembly, forming structures with continuous channels of voids, which have potential applications in materials science for catalysis, separation, and storage technologies (Shankar et al., 2011).
RNA-cleaving DNA Enzyme Studies
Studies on the solvolytic reactions of methanesulfonyl chloride have contributed to understanding the kinetics of RNA-cleaving DNA enzymes. This research provides insight into the mechanisms of action for these enzymes, which are crucial for developing therapeutic applications and understanding biological processes (Choi et al., 2000).
Green Chemistry and Ionic Liquids
Benzoyl cyanide in ionic liquid 1-methoxyethyl-3-methylimidazolium methanesulfonate has been employed as a 'green' alternative for benzoylation of nucleosides, demonstrating the compound's role in promoting sustainable chemical processes. This methodology offers an efficient and selective approach to modifying nucleosides, which are important in drug development and biochemical research (Prasad et al., 2005).
Electrochemical Studies
Methanesulfonyl chloride, when combined with aluminum chloride, forms a room temperature ionic liquid used to explore the electrochemical properties of vanadium pentoxide films. This research is relevant for developing advanced materials for energy storage applications, particularly in sodium-ion batteries (Su et al., 2001).
Organic Synthesis
In organic synthesis, methanesulfonic acid, a related compound, has been found effective as a catalyst for synthesizing 2-substituted benzoxazoles from carboxylic acids. This demonstrates the utility of methanesulfonyl derivatives in facilitating various organic reactions, contributing to the synthesis of compounds with potential pharmaceutical applications (Kumar et al., 2008).
Atmospheric Chemistry
Research into methanesulfonic acid and its derivatives, such as methanesulfonyl chloride, plays a significant role in understanding atmospheric chemistry, particularly in the oxidation of volatile organic sulfur compounds. This research is crucial for understanding the environmental impact of these compounds and their roles in atmospheric processes (Kwong et al., 2018).
Eigenschaften
IUPAC Name |
(3-methoxyoxolan-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S/c1-10-6(2-3-11-4-6)5-12(7,8)9/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWANVQDIYHDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2689096.png)






![3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2689110.png)

![N-cyclopentyl-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2689113.png)

![N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide](/img/structure/B2689116.png)

![Methyl 4-((2-(dimethylamino)ethyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2689119.png)